12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
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Overview
Description
Gomisin D is a natural product found in Schisandra chinensis with data available.
Mechanism of Action
Target of Action:
Gomisin D is a lignan compound derived from Fructus Schisandra, commonly known as the “five-flavor berry.” It has been traditionally used in various medicinal systems and is known for its myriad health benefits, including potential anticancer, antidiabetic, and anti-Alzheimer’s effects
Mode of Action:
Gomisin D’s mechanism of action involves multiple pathways:
Biochemical Analysis
Biochemical Properties
Gomisin D has been shown to interact with various enzymes and proteins. It inhibits acetylcholinesterase (AChE) with an IC50 value of 7.84 µM . It also inhibits the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3 by 89.9% and 83.1%, respectively, when used at a concentration of 100 µM .
Cellular Effects
Gomisin D has been found to have significant effects on various types of cells and cellular processes. It promotes apoptosis and inhibits activation and proliferation of hepatic stellate cells (HSCs) . It also improves liver fibrosis by inhibiting HSCs activation .
Molecular Mechanism
Gomisin D exerts its effects at the molecular level through several mechanisms. It targets PDGFRβ and regulates the PDGF-BB/PDGFRβ signaling pathway, further inhibiting HSC activation . This leads to the inhibition of inflammatory factors and ultimately improves CCl4-induced liver fibrosis .
Temporal Effects in Laboratory Settings
The effects of Gomisin D have been observed over time in laboratory settings. The compound has been found to have a good binding ability with PDGFRβ (KD = 3.3e -5 M)
Dosage Effects in Animal Models
In animal models, the effects of Gomisin D vary with different dosages. In a study using male BALB/c mice, it was found that Gomisin D (especially at 50 mg/kg) could improve liver fibrosis by inhibiting HSCs activation .
Metabolic Pathways
Gomisin D is involved in several metabolic pathways. It regulates the PDGF-BB/PDGFRβ signaling pathway by targeting PDGFRβ
Properties
CAS No. |
60546-10-3 |
---|---|
Molecular Formula |
C28H34O10 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(11S,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14-,25-,27-,28+/m0/s1 |
InChI Key |
VLLFEMVDMFTBHG-SMWGPYIJSA-N |
SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Appearance |
Powder |
Synonyms |
gomisin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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